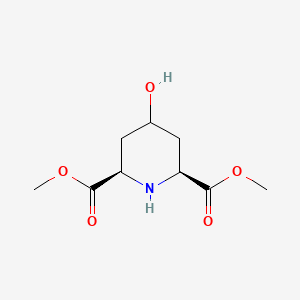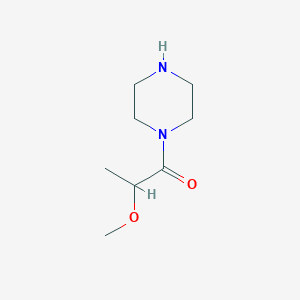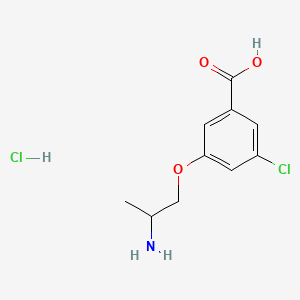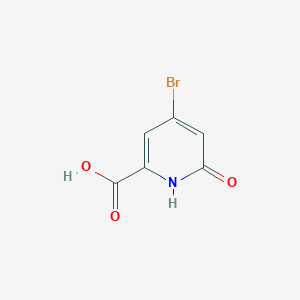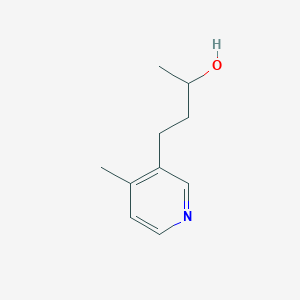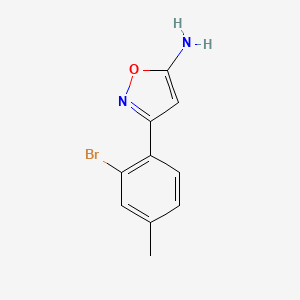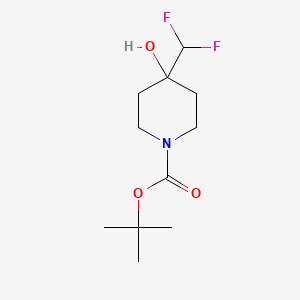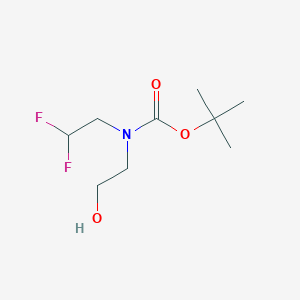
tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate: is a chemical compound with the molecular formula C9H17F2NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group, a 2,2-difluoroethyl group, and a 2-hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and 2-hydroxyethylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds .
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new biochemical assays or as a tool to study enzyme interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where carbamate derivatives have shown efficacy .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. It may be employed in the production of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate derivative with similar chemical properties.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Another carbamate derivative with a different substituent group.
tert-Butyl (2,2-difluoroethyl)carbamate: A closely related compound with a similar structure but lacking the 2-hydroxyethyl group.
Uniqueness: tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate is unique due to the presence of both 2,2-difluoroethyl and 2-hydroxyethyl groups.
Propriétés
Formule moléculaire |
C9H17F2NO3 |
|---|---|
Poids moléculaire |
225.23 g/mol |
Nom IUPAC |
tert-butyl N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C9H17F2NO3/c1-9(2,3)15-8(14)12(4-5-13)6-7(10)11/h7,13H,4-6H2,1-3H3 |
Clé InChI |
VXCGTLXCBGSRPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCO)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



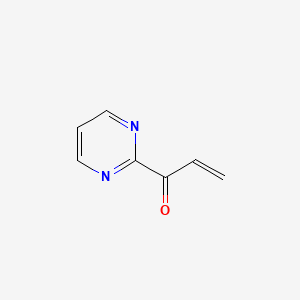
![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride](/img/structure/B13556033.png)
